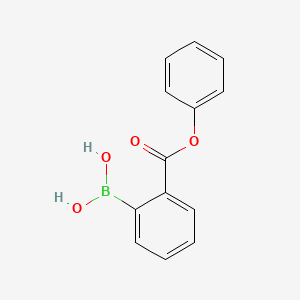

(2-(Phenoxycarbonyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide (2-(phénoxycarbonyl)phényl)boronique est un dérivé d’acide boronique de formule moléculaire C13H11BO4 et de masse moléculaire 242,04 g/mol . Ce composé est connu pour son rôle de catalyseur dans diverses réactions organiques, en particulier dans l’activation chimiosélective des liaisons N−OH des oximes pour la préparation de composés amides fonctionnalisés via le réarrangement de Beckmann .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide (2-(phénoxycarbonyl)phényl)boronique implique généralement la réaction de l’acide phénylboronique avec le chloroformiate de phényle dans des conditions contrôlées. La réaction est effectuée en présence d’une base telle que la triéthylamine pour neutraliser l’acide chlorhydrique formé pendant la réaction . Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir le composé souhaité à haute pureté.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour l’acide (2-(phénoxycarbonyl)phényl)boronique ne soient pas largement documentées, l’approche générale consiste à mettre à l’échelle le processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et de minimiser les impuretés. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l’efficacité et l’extensibilité.

Analyse Des Réactions Chimiques

Types de réactions

L’acide (2-(phénoxycarbonyl)phényl)boronique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d’acide phénylboronique.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés alcooliques ou amines correspondants.

Substitution : Le groupe phényle peut subir des réactions de substitution aromatique électrophile, telles que la nitration ou l’halogénation.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.

Principaux produits formés

Oxydation : Dérivés d’acide phénylboronique.

Réduction : Dérivés alcooliques ou amines.

Substitution : Dérivés d’acide phénylboronique nitrés ou halogénés.

Applications de la recherche scientifique

L’acide (2-(phénoxycarbonyl)phényl)boronique a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

(2-(Phenoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de l’acide (2-(phénoxycarbonyl)phényl)boronique implique son rôle de catalyseur dans l’activation chimiosélective des liaisons N−OH des oximes. Cette activation facilite le réarrangement de Beckmann, conduisant à la formation de composés amides fonctionnalisés. Le groupe acide boronique interagit avec l’oxime, augmentant sa réactivité et favorisant le réarrangement dans des conditions douces .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide phénylboronique : Un dérivé d’acide boronique plus simple avec des propriétés catalytiques similaires.

Acide (4-(phénoxycarbonyl)phényl)boronique : Un isomère structurel avec une réactivité et des applications différentes.

Acide (3-(phénoxycarbonyl)phényl)boronique : Un autre isomère avec des propriétés chimiques distinctes.

Unicité

L’acide (2-(phénoxycarbonyl)phényl)boronique est unique en raison de sa structure spécifique, qui permet une activation chimiosélective efficace des liaisons N−OH des oximes. Cela le rend particulièrement précieux dans la synthèse de composés amides fonctionnalisés via le réarrangement de Beckmann, une réaction qui n’est pas aussi efficacement catalysée par d’autres dérivés d’acide boronique .

Propriétés

Formule moléculaire |

C13H11BO4 |

|---|---|

Poids moléculaire |

242.04 g/mol |

Nom IUPAC |

(2-phenoxycarbonylphenyl)boronic acid |

InChI |

InChI=1S/C13H11BO4/c15-13(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,16-17H |

Clé InChI |

AUGBWBXAUSLNIT-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC=CC=C1C(=O)OC2=CC=CC=C2)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)

![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)

![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)

![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)

![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)

![2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B12288172.png)